molecular formula C5H10N4S B13226882 1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine

1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine

Katalognummer: B13226882
Molekulargewicht: 158.23 g/mol
InChI-Schlüssel: VOCKBIUOFZGNLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains a triazole ring substituted with a methylsulfanyl group

Vorbereitungsmethoden

The synthesis of 1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 1H-1,2,4-triazole with 2-(methylsulfanyl)ethylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

1-[2-(Methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group, using reagents such as alkyl halides or acyl chlorides.

    Cyclization: Under certain conditions, the compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Major products formed from these reactions include sulfoxides, sulfones, and various substituted triazoles.

Wissenschaftliche Forschungsanwendungen

1-[2-(Methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Wirkmechanismus

The mechanism of action of 1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-[2-(Methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:

    1-[2-(Methylsulfanyl)ethyl]thiourea: This compound also contains a methylsulfanyl group but has a thiourea moiety instead of a triazole ring.

    2-Methylsulfanyl-1,4-dihydropyrimidines: These compounds have a similar methylsulfanyl group but are based on a dihydropyrimidine structure.

    4-(Methylsulfanyl)-3-[(1Z)-1-(2-phenylhydrazinylidene)ethyl]quinoline-2(1H)-one: This compound features a quinoline ring with a methylsulfanyl group and a phenylhydrazinylidene substituent.

The uniqueness of this compound lies in its specific combination of a triazole ring and a methylsulfanyl group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C5H10N4S

Molekulargewicht

158.23 g/mol

IUPAC-Name

1-(2-methylsulfanylethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C5H10N4S/c1-10-3-2-9-4-7-5(6)8-9/h4H,2-3H2,1H3,(H2,6,8)

InChI-Schlüssel

VOCKBIUOFZGNLV-UHFFFAOYSA-N

Kanonische SMILES

CSCCN1C=NC(=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.